N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a chroman-4-one core and a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the construction of the chroman-4-one core. This can be achieved through the cyclization of appropriate precursors, such as hydroxybenzaldehydes and malonic acid derivatives, under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and other advanced techniques can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.
Biology: Biologically, N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has shown promise in various biological assays. Its interactions with biological targets can lead to the discovery of new therapeutic agents.
Medicine: Medically, this compound has potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including those related to inflammation and oxidative stress.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new industrial processes and products.
Mechanism of Action
The mechanism by which N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chromanone Derivatives: These compounds share the chroman-4-one core but may differ in their substituents and functional groups.
Trifluoromethoxy Phenyl Derivatives: These compounds contain the trifluoromethoxy phenyl group but may have different core structures.
Uniqueness: N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide stands out due to its combination of the chroman-4-one core and the trifluoromethoxy phenyl group, which imparts unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)29-13-7-5-12(6-8-13)24-17(26)16(25)23-11-18(27)9-10-28-15-4-2-1-3-14(15)18/h1-8,27H,9-11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZUXMJVBSXJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.